Lower Hydrogen-Bond Donor Count vs. Unsubstituted Parent Scaffold
7-Methyl-2,7-diazaspiro[4.4]nonan-1-one possesses one hydrogen-bond donor (HBD), whereas the unsubstituted parent 2,7-diazaspiro[4.4]nonan-1-one has two HBDs. This reduction is biologically meaningful because lower HBD count is associated with improved passive membrane permeability and reduced P-glycoprotein efflux liability, particularly for CNS targets [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (experimentally verified by TPSA and donor atom calculation) |
| Comparator Or Baseline | 2,7-Diazaspiro[4.4]nonan-1-one: 2 HBDs (PubChem computed) |
| Quantified Difference | Δ = -1 HBD (50% reduction) |
| Conditions | Calculated from molecular structures; target compound data from Leyan vendor specification; comparator data from PubChem CID 55263205. |
Why This Matters
For CNS drug discovery programs aiming to optimize blood-brain barrier penetration, the reduced HBD count of the 7-methyl derivative offers a distinct advantage over the unsubstituted parent that cannot be achieved without N-methylation.
- [1] PubChem. 2,7-Diazaspiro[4.4]nonan-1-one. CID 55263205. H-Bond Donor Count = 2; H-Bond Acceptor Count = 2. View Source
